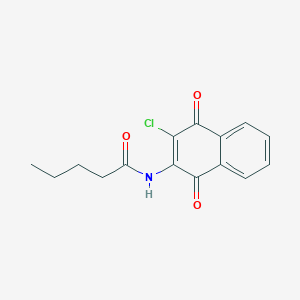
Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-: is a synthetic organic compound characterized by the presence of a pentanamide group attached to a naphthalene ring system. This compound is notable for its unique structural features, which include a chlorine atom and two oxo groups on the naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- typically involves the reaction of 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenylamine with pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-.
Chemical Reactions Analysis
Types of Reactions: Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s chlorine and oxo groups play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-
- N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-4-{2-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide
Comparison:
- Structural Differences: While similar compounds may share the pentanamide or naphthalene core, variations in substituents (e.g., methyl groups, additional aromatic rings) lead to differences in chemical properties and reactivity.
- Unique Features: Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
- Applications: The unique structural features of Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- make it suitable for specific applications that may not be feasible with other similar compounds.
Properties
CAS No. |
95612-67-2 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)pentanamide |
InChI |
InChI=1S/C15H14ClNO3/c1-2-3-8-11(18)17-13-12(16)14(19)9-6-4-5-7-10(9)15(13)20/h4-7H,2-3,8H2,1H3,(H,17,18) |
InChI Key |
UKKKAEPHIFNBQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
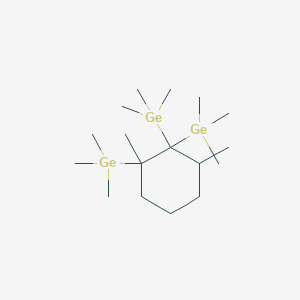
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
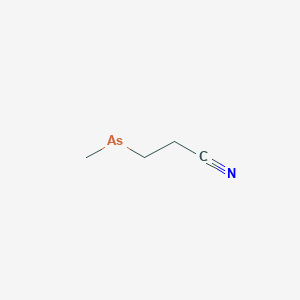
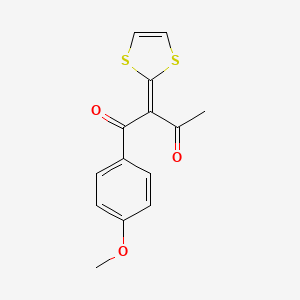
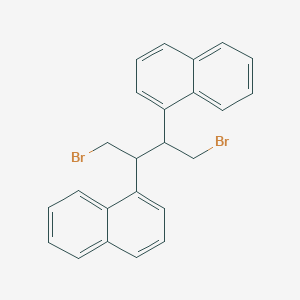
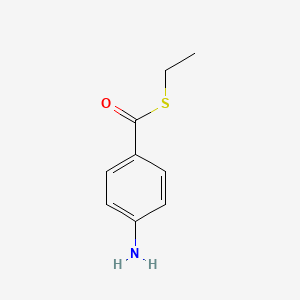

![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
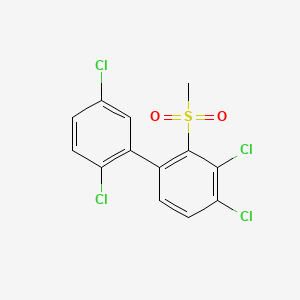
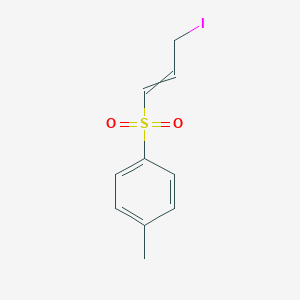
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
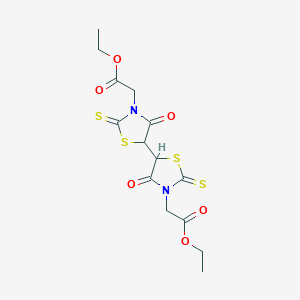
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
